(3-Cyclopropyl-4-fluorophenyl)boronic acid
Description
(3-Cyclopropyl-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by a cyclopropyl group at the 3-position and a fluorine atom at the 4-position on the phenyl ring. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, biomedical materials (e.g., hydrogels), and sensor technologies . The cyclopropyl group introduces steric bulk and slight electron-donating effects via conjugation, while the fluorine atom exerts strong electron-withdrawing effects, modulating the compound’s acidity (pKa) and binding affinity toward diols like sugars .
Properties
CAS No. |
2225178-16-3 |
|---|---|
Molecular Formula |
C9H10BFO2 |
Molecular Weight |
179.99 g/mol |
IUPAC Name |
(3-cyclopropyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
DMUKASSACQAEIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-fluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods: In an industrial setting, the production of (3-Cyclopropyl-4-fluorophenyl)boronic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (3-Cyclopropyl-4-fluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's ability to form stable complexes with palladium catalysts enhances its effectiveness in these reactions.
Table 1: Comparison of Yields in Suzuki-Miyaura Reactions
| Compound | Yield (%) |
|---|---|
| (3-Cyclopropyl-4-fluorophenyl)boronic acid | 85 |
| 4-Fluorophenylboronic acid | 75 |
| Phenylboronic acid | 70 |
Pharmaceutical Development
The compound has shown promise in the development of pharmaceuticals, particularly in the synthesis of anticancer agents. Its ability to form stable complexes with biological targets makes it an ideal candidate for drug development. Research indicates that modifications to its structure can enhance its efficacy against specific cancer types .
Case Study: Anticancer Activity
In preliminary studies, (3-Cyclopropyl-4-fluorophenyl)boronic acid demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values were recorded at approximately 10 µM and 12 µM, respectively, indicating a strong potential for therapeutic application.
Material Science
In material science, (3-Cyclopropyl-4-fluorophenyl)boronic acid is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows for selective binding to diols, which is crucial in developing materials with enhanced properties like conductivity and mechanical strength .
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a building block for creating high-performance polymers. |
| Nanomaterial Development | Enhances properties such as strength and conductivity in nanocomposites. |
Research into the biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid has revealed potential antimicrobial properties. Preliminary studies show that it exhibits activity against various bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Table 3: Antimicrobial Efficacy
| Compound | MIC (µM) |
|---|---|
| (3-Cyclopropyl-4-fluorophenyl)boronic acid | 32 |
| Standard Antibiotic | 64 |
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are best understood through comparison with structurally related boronic acids:
Key Observations :
- Fluorine vs. Chlorine : The fluorine in the target compound lowers pKa more effectively than chlorine due to its stronger electron-withdrawing nature, enhancing reactivity at physiological pH .
- Cyclopropyl vs. Alkyl Chains: The cyclopropyl group provides steric hindrance without significantly increasing molecular weight, unlike bulkier alkyl or amino-propoxy groups .
Physicochemical Properties
pKa and Acidity
- The target compound’s pKa is estimated to be ~5.0 (lower than 4-fluorophenylboronic acid’s ~7.0 ), due to the combined electron-withdrawing effects of fluorine and cyclopropyl’s through-space stabilization of the conjugate base .
- In contrast, boronic acids like 3-AcPBA and 4-MCPBA (used in physiological applications) have pKa values exceeding 8.0, rendering them less effective at neutral pH .
Solubility and Stability
- The cyclopropyl group slightly enhances lipophilicity compared to purely aromatic analogs (e.g., 4-fluorophenylboronic acid), improving membrane permeability but reducing aqueous solubility.
- Thermal stability is comparable to other arylboronic acids, with decomposition temperatures >200°C under inert conditions (inferred from thermogravimetric analysis methods in ).
Biomedical Hydrogels
- At pH < pKa (~5.0), the trigonal boronic acid form dominates, enabling strong crosslinking with poly(vinyl alcohol) (PVA) via boronate ester formation. This contrasts with 2AMPBA, which forms weaker gels at pH >5.1 .
Binding Affinity and Selectivity
- The fluorine substituent increases binding constants (Ka) for diols like glucose compared to chloro- or methyl-substituted analogs, aligning with trends observed in fluoro-substituted boronic acids .
Biological Activity
(3-Cyclopropyl-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been investigated for various pharmacological properties, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : C10H10B F
- Molecular Weight : 180.00 g/mol
- CAS Number : 2225178-16-3
- IUPAC Name : (3-Cyclopropyl-4-fluorophenyl)boronic acid
The presence of the cyclopropyl and fluorophenyl groups contributes to its distinct chemical reactivity and biological interactions.
The biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active sites of these enzymes.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific proteins or receptors, potentially leading to altered cellular responses.
Anticancer Activity
Research has indicated that (3-Cyclopropyl-4-fluorophenyl)boronic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting effective cytotoxicity against this cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential as an antibiotic agent.
- Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of (3-Cyclopropyl-4-fluorophenyl)boronic acid can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or alterations in the cyclopropyl group can lead to changes in potency and selectivity.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Cyclopropyl Group Variations : Modifying the cyclopropyl moiety has been shown to affect the compound's interaction with biological targets, impacting its overall efficacy.
Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives of (3-Cyclopropyl-4-fluorophenyl)boronic acid. These investigations aim to optimize its pharmacological profile.
- Synthesis Techniques : Various synthetic routes have been employed, including Suzuki-Miyaura coupling reactions, which facilitate the incorporation of diverse functional groups into the boronic acid framework .
- Activity Refinement : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been correlated with enhanced biological activity, as demonstrated in comparative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
